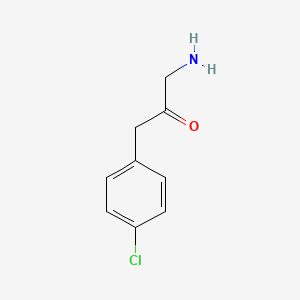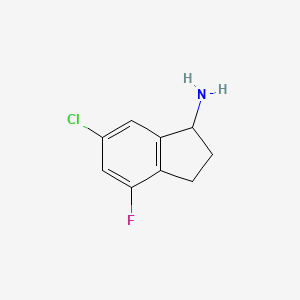
7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H13NO2. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves a multi-step process. One common method is the three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffold .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with various molecular targets and pathways. The specific mechanism depends on the biological activity being studied. For example, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline scaffold but differs in its substitution pattern and biological activities.
4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: This is a closely related compound with a methyl group at the 4-position instead of the 7-position.
8-Hydroxyquinoline: Although structurally different, this compound also exhibits diverse biological activities and is used in various applications.
Uniqueness: 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14/h4-5,12H,2-3,6H2,1H3,(H,13,14) |
Clave InChI |
XBTIAOVASFOSHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(CCCN2)C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B11908684.png)








